4-Iodobenzo[d]isothiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4INS |
|---|---|
Molecular Weight |
261.08 g/mol |
IUPAC Name |
4-iodo-1,2-benzothiazole |
InChI |
InChI=1S/C7H4INS/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H |
InChI Key |
FVTBGGXYAATVIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NS2)C(=C1)I |
Origin of Product |
United States |
Synthetic Methodologies for 4 Iodobenzo D Isothiazole and Its Precursors
Introduction of the Iodine Moiety
The introduction of an iodine atom at the 4-position of the benzo[d]isothiazole ring system is a crucial step in the synthesis of the target compound. Several strategies have been explored to achieve this regioselective functionalization.
Direct Iodination Strategies on the Benzo[d]isothiazole System
Direct iodination of the benzo[d]isothiazole ring system presents a straightforward approach to introduce the iodine moiety. However, the electron-deficient nature of the benzo[d]isothiazole nucleus can make electrophilic aromatic substitution challenging and may lead to a mixture of constitutional isomers. The regioselectivity of the iodination is highly dependent on the reaction conditions and the specific iodinating agent employed.
Commonly used reagents for direct iodination include molecular iodine (I₂) and N-iodosuccinimide (NIS). The reaction often requires the presence of an oxidizing agent or a strong acid to generate a more electrophilic iodine species. For instance, direct iodination of the related benzothiazole (B30560) scaffold under strongly oxidative and acidic conditions has been shown to produce a mixture of iodinated products, including the 4,7-diiodo derivative. Achieving selective mono-iodination at the desired 4-position of benzo[d]isothiazole requires careful optimization of the reaction parameters, such as the choice of solvent, temperature, and the stoichiometry of the reagents.
Table 1: Reagents for Direct Iodination
| Reagent | Abbreviation | Typical Conditions |
|---|---|---|
| Molecular Iodine | I₂ | In the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide) or a Lewis acid. |
Deprotometallation-Iodolysis Sequences
Directed ortho-metalation (DoM) followed by iodolysis offers a powerful and highly regioselective strategy for the synthesis of 4-iodobenzo[d]isothiazole. This method relies on the presence of a directing metalation group (DMG) on the benzo[d]isothiazole scaffold, typically at a position that directs deprotonation to the C4 position. The DMG, which contains a heteroatom, coordinates to a strong organolithium base, such as n-butyllithium or sec-butyllithium, facilitating the removal of the spatially proximal proton at the 4-position.
The resulting aryllithium intermediate is then quenched with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to introduce the iodine atom with high regioselectivity. The choice of the directing group is crucial for the success of this strategy. For the benzo[d]isothiazole system, a suitable directing group could be introduced on the nitrogen atom of the isothiazole (B42339) ring. This approach circumvents the challenges associated with the inherent electronic preferences of the heterocyclic system in electrophilic substitution reactions.
Hypervalent Iodine Reagent-Mediated Iodination
Hypervalent iodine reagents have emerged as versatile and environmentally benign reagents in organic synthesis, capable of mediating a wide range of transformations, including iodination reactions. These reagents can act as electrophilic iodine sources under mild conditions. While specific examples of hypervalent iodine reagents being used for the direct 4-iodination of benzo[d]isothiazole are not extensively documented, their general reactivity suggests potential applicability.
Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) are known to effect iodination of aromatic and heteroaromatic compounds in the presence of an iodine source. The mechanism often involves the in situ generation of a more potent electrophilic iodinating species. The regioselectivity of such reactions would be influenced by the substitution pattern on the benzo[d]isothiazole ring and the specific hypervalent iodine reagent and reaction conditions employed. The development of catalytic systems using hypervalent iodine reagents is an active area of research and could provide a more sustainable approach to the synthesis of this compound.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. In the context of this compound synthesis, this involves the use of safer solvents, minimizing waste, and employing catalytic and energy-efficient processes.
Solvent-Free and Aqueous Media Reactions
Performing reactions in solvent-free conditions or in aqueous media represents a significant step towards greener synthesis. Solvent-free reactions, often facilitated by microwave irradiation or grinding, can lead to reduced reaction times, higher yields, and the elimination of volatile organic compounds (VOCs). While specific solvent-free methods for the synthesis of this compound are not well-documented, the general success of solvent-free iodination of other aromatic compounds suggests its potential applicability.
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| Benzo[d]isothiazole |
| Benzo[d]isothiazol-3(2H)-one |
| 2-Mercaptobenzamide |
| N-Iodosuccinimide |
| (Diacetoxyiodo)benzene |
| [Bis(trifluoroacetoxy)iodo]benzene |
Synthetic Routes to this compound and its Precursors
The synthesis of the benzo[d]isothiazole scaffold, a significant heterocyclic motif in medicinal chemistry, has been the subject of extensive research. While specific methodologies focusing exclusively on the synthesis of this compound are not extensively documented under the advanced conditions of catalyst-free protocols, microwave and ultrasonic irradiation, or ionic liquid applications, the general synthesis of the parent ring system and its derivatives through these modern techniques provides a foundational understanding. These approaches often prioritize efficiency, sustainability, and novel reaction pathways, moving away from classical, harsher synthetic methods.
2 Catalyst-Free and Transition Metal-Free Protocols
The development of synthetic protocols that avoid the use of metal catalysts is a significant goal in green chemistry, aiming to reduce costs and eliminate toxic metal contamination in the final products. For the synthesis of benzo[d]isothiazole and related heterocycles, several transition-metal-free and catalyst-free approaches have been developed.
One notable strategy involves the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides. While some methods employ catalysts, metal-free approaches using oxidants like potassium bromide (KBr) in the presence of oxygen have been reported for the synthesis of benzo[d]isothiazol-3(2H)-ones nih.gov. Another approach is the iodine-catalyzed aerobic dehydro-aromatization of tetrahydrobenzazoles, which offers a transition-metal-free pathway to various benzazoles nih.gov. This method utilizes elemental iodine as the catalyst and molecular oxygen as the green oxidant, highlighting a move towards more sustainable practices nih.gov.
Furthermore, catalyst-free methods for the synthesis of related fused heterocyclic systems, such as benzo auctoresonline.orgresearchgate.netimidazo[2,1-b]thiazoles, have been achieved in green solvents like 2,2,2-trifluoroethanol (B45653) (TFE) at room temperature, proceeding via C–N and C–S bond formation researchgate.net. Microwave-assisted, catalyst-free procedures in aqueous media have also been developed for the rapid synthesis of functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole, demonstrating high efficiency under mild, transition-metal-free conditions researchgate.netrsc.orgresearchgate.net. These examples underscore the potential for developing a catalyst-free synthesis for this compound, likely starting from a suitably substituted precursor.
Table 1: Examples of Catalyst-Free and Transition-Metal-Free Synthesis for Related Heterocycles
| Reaction Type | Starting Materials | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Oxidative Dehydrogenative Cyclization | 2-Mercaptobenzamides | KBr, O₂ Atmosphere | Benzo[d]isothiazol-3(2H)-ones | nih.gov |
| Aerobic Dehydro-aromatization | Tetrahydrobenzazoles | I₂, O₂ | Benzazoles | nih.gov |
| C-N/C-S Bond Formation | 2-Mercaptobenzimidazoles, DMAD | 2,2,2-Trifluoroethanol (TFE), Room Temp. | Benzo auctoresonline.orgresearchgate.netimidazo[2,1-b]thiazoles | researchgate.net |
| Microwave-Assisted Cyclization | 2-Aminobenzothiazole, α-haloketones | Water, Microwave Irradiation | Benzo[d]imidazo[2,1-b]thiazoles | rsc.orgresearchgate.net |
3 Microwave and Ultrasonic Irradiation Techniques
The application of non-conventional energy sources like microwave and ultrasonic irradiation has revolutionized the synthesis of heterocyclic compounds by significantly reducing reaction times, improving yields, and often enabling solvent-free conditions.
Microwave-Assisted Synthesis: Microwave irradiation has been effectively used to promote the synthesis of various benzothiazole and benzo[d]isothiazole derivatives. For instance, the CuBr₂-catalyzed synthesis of benzo[d]isothiazol-3(2H)-ones from 2-iodobenzamides and elemental sulfur is efficiently conducted under microwave irradiation nih.gov. This method benefits from the rapid and uniform heating provided by microwaves, which accelerates the reaction rate. Catalyst-free, microwave-assisted procedures have also been reported for synthesizing fused heterocyclic systems like benzo[d]imidazo[2,1-b]thiazoles in green media such as water researchgate.netrsc.org. These protocols are noted for being highly economical, less time-consuming, and environmentally friendly nih.gov.
Ultrasonic Irradiation Techniques: Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid ekb.eg. This process creates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. Ultrasound has been successfully employed in the synthesis of various thiazole (B1198619) and benzothiazole derivatives, often under solvent- and catalyst-free conditions. For example, an efficient and eco-friendly method for synthesizing benzothiazole derivatives from various benzaldehydes and 2-aminothiophenol (B119425) uses ultrasonic probe irradiation, affording products in good yields within minutes at room temperature analis.com.my. The combination of ultrasound with green biocatalysts has also been explored for thiazole synthesis, offering mild reaction conditions and high yields nih.gov. These techniques show great promise for the synthesis of specifically substituted compounds like this compound, potentially allowing for shorter reaction times and improved energy efficiency compared to conventional heating mdpi.com.
Table 2: Comparison of Microwave and Ultrasonic Techniques in Heterocycle Synthesis
| Technique | Typical Reaction | Key Advantages | Example Product | Reference |
|---|---|---|---|---|
| Microwave Irradiation | CuBr₂-catalyzed synthesis from 2-iodobenzamides and S₈ | Rapid heating, reduced reaction time, improved yields | Benzo[d]isothiazol-3(2H)-ones | nih.gov |
| Microwave Irradiation | Catalyst-free reaction of 2-aminobenzothiazole | Solvent-free or green solvent use, high efficiency | Benzo[d]imidazo[2,1-b]thiazoles | rsc.orgnih.gov |
| Ultrasonic Irradiation | Condensation of benzaldehydes and 2-aminothiophenol | Solvent-free, catalyst-free, short reaction time (minutes) | Benzothiazole derivatives | analis.com.my |
| Ultrasonic Irradiation | 1,3-dipolar cycloaddition | Significant reduction in reaction time, high yields | 1,2,3-Triazoles tethering benzothiazole | nih.gov |
4 Ionic Liquid Applications
Ionic liquids (ILs) are salts with low melting points (typically below 100 °C) that are gaining attention as green alternatives to volatile organic solvents. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them highly suitable as both solvents and catalysts in organic synthesis auctoresonline.orgresearchgate.net.
In heterocyclic synthesis, ILs can significantly improve reaction yields and shorten reaction times researchgate.net. They can stabilize charged intermediates and transition states, thereby accelerating the reaction rate. The application of ILs in the synthesis of nitrogen-containing heterocycles, including thiazoles and their benzo-fused analogues, is well-documented benthamdirect.com. For example, basic ionic liquids like [bmim]OH have been used as both catalyst and reaction medium for various condensation reactions auctoresonline.org.
The synthesis of thiazolidinone derivatives, which share a structural relationship with benzo[d]isothiazoles, has been achieved in a task-specific ionic liquid, [DBBim]BF₄, which serves as both catalyst and solvent, providing good yields in significantly reduced reaction times compared to standard methods researchgate.net. The combination of ionic liquids with other green technologies, such as microwave or ultrasonic irradiation, can further enhance reaction efficiency nih.gov. While specific examples detailing the use of ionic liquids for the direct synthesis of this compound are scarce, the versatility and efficacy of ILs in the synthesis of the broader benzothiazole and benzo[d]isothiazole family suggest their potential applicability. The tunability of ILs allows for the design of task-specific ionic liquids that could facilitate the desired iodination and cyclization steps in a one-pot procedure.
Table 3: Applications of Ionic Liquids in Heterocyclic Synthesis
| Ionic Liquid Type | Role | Reaction | Advantages | Reference |
|---|---|---|---|---|
| Basic Ionic Liquid ([bmim]OH) | Catalyst and Medium | Michael Addition | Green protocol, room temperature | auctoresonline.org |
| Task-Specific IL ([DBBim]BF₄) | Catalyst and Solvent | Synthesis of Thiazolidinones | Reduced reaction time (18-30 min vs 6-8 hours), reusable | researchgate.net |
| Imidazolium-based ILs | Solvent | Synthesis of Antiviral Drugs | High regioselectivity, improved yields | nih.gov |
| General Imidazolium ILs | Solvent/Catalyst | General Heterocyclic Synthesis | Improved yields, shorter reaction times, recyclability | researchgate.netbenthamdirect.com |
Advanced Spectroscopic and Structural Characterization of 4 Iodobenzo D Isothiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of one-dimensional and two-dimensional spectra, the connectivity and spatial relationships of the constituent atoms of 4-Iodobenzo[d]isothiazole can be mapped out.
One-dimensional NMR provides foundational information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the four protons on the benzene (B151609) ring. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the isothiazole (B42339) ring and the iodine substituent. The proton at position 3, being part of the isothiazole ring, would appear at a significantly downfield shift. The protons on the benzene ring (H5, H6, and H7) would form a complex splitting pattern. H5 and H7 would likely appear as doublets, while H6 would be a triplet (or more accurately, a doublet of doublets).
¹³C NMR: The ¹³C NMR spectrum will display seven distinct signals for the seven carbon atoms in the this compound molecule. The carbon atom bonded to the iodine (C4) is expected to show a signal at a relatively upfield position compared to an unsubstituted carbon due to the 'heavy atom effect'. The carbons of the isothiazole ring (C3 and C7a) would be significantly deshielded.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 3 | 8.8 - 9.2 | 150 - 155 |
| 4 | --- | 95 - 105 |
| 5 | 7.8 - 8.1 | 128 - 132 |
| 6 | 7.3 - 7.6 | 125 - 129 |
| 7 | 8.0 - 8.3 | 120 - 124 |
| 3a | --- | 130 - 135 |
| 7a | --- | 152 - 157 |
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically those on adjacent carbons. For this compound, cross-peaks would be expected between H5-H6 and H6-H7, confirming their connectivity within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. This would definitively link the proton signals for H3, H5, H6, and H7 to their corresponding carbon signals C3, C5, C6, and C7.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for identifying quaternary carbons and piecing the molecular fragments together. Key expected correlations include:
H3 to C7a and C3a.
H5 to C7 and C3a.
H7 to C5 and C3a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons. In this molecule, NOESY could show correlations between H3 and H4 (if present in a related non-iodinated structure) or H5, and between H7 and the proton at position 6, helping to confirm assignments and provide insights into the molecule's conformation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, the molecular formula is C₇H₄INS.
Table 2: HRMS Data for this compound
| Molecular Formula | Isotope | Calculated Exact Mass |
| C₇H₄INS | ¹²C, ¹H, ¹⁴N, ³²S, ¹²⁷I | 260.9160 |
The experimentally determined mass from an HRMS analysis should match this calculated value to within a few parts per million (ppm), confirming the elemental composition.
In electron ionization mass spectrometry (EI-MS), the molecule is fragmented into smaller, charged pieces. Analyzing these fragments provides a fingerprint that helps to confirm the structure. The mass spectrum of the related compound benzothiazole (B30560) shows a strong molecular ion peak, with fragmentation involving the loss of HCN and S. nist.govmassbank.eu For this compound, the following fragmentation pathways are plausible:
Loss of Iodine: A primary fragmentation would be the cleavage of the C-I bond, which is relatively weak, to give a fragment ion [M-I]⁺.
Isothiazole Ring Cleavage: Subsequent fragmentation could involve the breakdown of the isothiazole ring, leading to the loss of neutral species such as NS, CS, or HCN.
Loss of the entire isothiazole moiety: Cleavage could result in ions corresponding to iodobenzene (B50100) or related fragments.
A characteristic molecular ion peak (M⁺) at m/z ≈ 261 would be expected, which is crucial for confirming the molecular weight.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com A single crystal of this compound would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a precise model of the molecular and crystal structure.
This analysis would provide:
Unambiguous Confirmation of Connectivity: It would confirm the bonding arrangement of all atoms in the molecule.
Precise Bond Lengths and Angles: Accurate measurements of all bond lengths (e.g., C-C, C-N, C-S, C-I) and angles would be obtained, revealing details of the molecular geometry.
Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice. Due to the presence of the iodine atom and the aromatic system, significant intermolecular interactions such as halogen bonding (C-I···N or C-I···S) and π-π stacking between the benzoisothiazole rings are anticipated. elsevierpure.com These interactions are crucial in governing the solid-state properties of the material. The crystal structure of related benzothiazole derivatives often reveals such packing motifs. iucr.orgnih.gov
Single Crystal X-ray Diffraction
Single Crystal X-ray Diffraction (SCXRD) is a definitive technique for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. An SCXRD study of this compound would provide exact bond lengths, bond angles, and torsion angles, confirming the planar structure of the benzo[d]isothiazole ring system and the position of the iodine substituent.
Key crystallographic parameters that would be determined are typically presented in a data table. As no crystal structure for this compound has been deposited in crystallographic databases, a representative data table cannot be generated. Such a table would usually include:
| Parameter | Value |
| Chemical Formula | C₇H₄INS |
| Formula Weight | 261.09 |
| Crystal System | Unavailable |
| Space Group | Unavailable |
| a (Å) | Unavailable |
| b (Å) | Unavailable |
| c (Å) | Unavailable |
| α (°) | Unavailable |
| β (°) | Unavailable |
| γ (°) | Unavailable |
| Volume (ų) | Unavailable |
| Z | Unavailable |
| Density (calculated) | Unavailable |
| R-factor (%) | Unavailable |
Powder X-ray Diffraction Analysis
Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample, identify its crystalline phase, and assess its purity. The PXRD pattern of a microcrystalline sample of this compound would show a distinct set of diffraction peaks at specific 2θ angles. This experimental pattern serves as a fingerprint for the crystalline form of the compound. It can also be compared against a pattern calculated from single-crystal X-ray diffraction data to confirm the bulk sample's phase identity. No experimental or calculated powder diffraction patterns for this compound were found in the literature search.
Intermolecular Interaction Analysis (Hirshfeld Surfaces, 2D Fingerprint Plots)
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data from single-crystal X-ray diffraction. Since SCXRD data is unavailable, a Hirshfeld analysis for this compound cannot be performed.
If data were available, this analysis would reveal the nature and relative importance of different non-covalent interactions that stabilize the crystal packing. For an iodo-substituted compound, one would expect to observe significant contributions from various contacts. In analogous iodo-substituted aromatic molecules, interactions such as H···H, C···H, and H···I are often dominant. biosynth.com The presence of the sulfur and nitrogen atoms would also likely lead to S···H, N···H, and potentially I···S or I···N halogen bonds.
The results are typically summarized in a table quantifying the percentage contribution of each interaction to the total Hirshfeld surface area.
| Interaction Type | Percentage Contribution (%) |
| H···H | Unavailable |
| C···H / H···C | Unavailable |
| I···H / H···I | Unavailable |
| S···H / H···S | Unavailable |
| N···H / H···N | Unavailable |
| I···S / S···I | Unavailable |
| I···I | Unavailable |
2D fingerprint plots would further deconstruct these interactions, plotting the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ). Sharp spikes on these plots are characteristic of strong directional interactions like hydrogen and halogen bonds.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups and probe the vibrational modes of a molecule. The spectra for this compound would exhibit characteristic bands corresponding to the vibrations of its molecular framework.
Although specific experimental spectra for this compound are not available, the expected vibrational modes can be predicted based on the analysis of related benzothiazole structures. Key vibrational frequencies would include:
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aromatic C=C stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ range, characteristic of the benzene ring.
C=N stretching: A strong band typically appears in the 1650-1550 cm⁻¹ region.
C-S stretching: These vibrations usually occur in the 800-600 cm⁻¹ region.
C-I stretching: A band in the lower frequency region, typically around 500-600 cm⁻¹, would be indicative of the carbon-iodine bond.
Without experimental data, a table of specific vibrational frequencies cannot be provided.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | Unavailable |
| Aromatic C=C stretch | Unavailable |
| C=N stretch | Unavailable |
| C-S stretch | Unavailable |
| C-I stretch | Unavailable |
Electronic Absorption and Emission Spectroscopy for Electronic Structure
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound, an aromatic heterocyclic compound, would be expected to show absorption bands in the UV region, likely between 200 and 400 nm. These absorptions correspond to π→π* transitions within the conjugated system. The specific position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are sensitive to the molecular structure and solvent environment. No experimentally recorded UV-Vis spectra for this compound were found.
Fluorescence Spectroscopy (Quantum Yields, Lifetimes, Dipole Moments)
Fluorescence spectroscopy investigates the emission of light from a molecule after it has absorbed light. Many benzothiazole derivatives are known to be fluorescent. An analysis of this compound would determine its emission spectrum, fluorescence quantum yield (ΦF), and fluorescence lifetime (τ). The quantum yield measures the efficiency of the fluorescence process, while the lifetime provides information on the kinetics of the excited state decay.
These photophysical properties are highly dependent on the specific molecular structure and the presence of heavy atoms like iodine, which can sometimes quench fluorescence through intersystem crossing. The change in dipole moment upon excitation could also be estimated from solvatochromic studies, which involve measuring spectra in a range of solvents with different polarities. Due to the lack of published research, no specific data on the fluorescence properties of this compound is available.
| Parameter | Value |
| Emission λmax (nm) | Unavailable |
| Quantum Yield (ΦF) | Unavailable |
| Lifetime (τ) (ns) | Unavailable |
| Ground State Dipole Moment (μg) | Unavailable |
| Excited State Dipole Moment (μe) | Unavailable |
Reactivity and Mechanistic Investigations of 4 Iodobenzo D Isothiazole
Cross-Coupling Reactions at the C-I Bond
The C-I bond at the 4-position of the benzo[d]isothiazole ring is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in the synthesis of complex organic molecules.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. For 4-Iodobenzo[d]isothiazole, this reaction would involve its coupling with various aryl or vinyl boronic acids or their esters.
General Reaction Scheme:
Mechanistic Insights: The catalytic cycle typically begins with the oxidative addition of this compound to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid derivative in the presence of a base, and concludes with reductive elimination to yield the 4-arylbenzo[d]isothiazole product and regenerate the Pd(0) catalyst.
Although specific studies on this compound are not extensively documented, the reactivity of other aryl iodides in Suzuki-Miyaura couplings suggests that this reaction would proceed efficiently. frontiersin.orgnih.govdntb.gov.ua The choice of catalyst, ligand, base, and solvent would be crucial for optimizing the reaction conditions and achieving high yields.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of Aryl Iodides
| Entry | Aryl Iodide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Iodobenzene (B50100) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >95 |
| 2 | 4-Iodoanisole | 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 92 |
| 3 | 2-Iodothiophene | 3-Furylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 88 |
This table presents illustrative examples of Suzuki-Miyaura reactions with various aryl iodides to indicate the expected scope and efficiency.
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. arkat-usa.org In the case of this compound, this would lead to the formation of 4-vinylbenzo[d]isothiazole derivatives. The reaction is typically catalyzed by a palladium complex in the presence of a base. The stereoselectivity of the Heck reaction generally favors the formation of the trans isomer.
The Sonogashira reaction is a powerful method for the formation of C-C triple bonds through the coupling of a vinyl or aryl halide with a terminal alkyne. beilstein-journals.org This reaction, co-catalyzed by palladium and copper complexes, would enable the synthesis of 4-alkynylbenzo[d]isothiazoles from this compound.
Table 2: Expected Heck and Sonogashira Reactions of this compound
| Reaction | Coupling Partner | Product | Catalyst System | Base |
| Heck | Styrene | 4-Styrylbenzo[d]isothiazole | Pd(OAc)₂/P(o-tol)₃ | Et₃N |
| Heck | Methyl acrylate | Methyl 3-(benzo[d]isothiazol-4-yl)acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ |
| Sonogashira | Phenylacetylene | 4-(Phenylethynyl)benzo[d]isothiazole | Pd(PPh₃)₄/CuI | Et₃N |
| Sonogashira | Trimethylsilylacetylene | 4-((Trimethylsilyl)ethynyl)benzo[d]isothiazole | PdCl₂(PPh₃)₂/CuI | Piperidine |
This table illustrates potential substrates and products for Heck and Sonogashira reactions involving this compound based on established methodologies.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.orgrug.nl This reaction would provide a direct route to 4-aminobenzo[d]isothiazole derivatives, which are valuable intermediates in medicinal chemistry. The choice of phosphine (B1218219) ligand is critical for the success of this transformation, with bulky, electron-rich ligands often providing the best results.
Mechanistic Considerations: The catalytic cycle involves the oxidative addition of this compound to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product. nih.govresearchgate.net Kinetic isotope effect studies on the Buchwald-Hartwig amination of aryl halides have provided detailed insights into the rate-determining step, which can vary depending on the specific substrates and conditions. nih.gov
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. dntb.gov.ua This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. organicreactions.org The coupling of this compound with various organozinc reagents would offer a versatile method for introducing a wide range of substituents at the 4-position. mdpi.comresearchgate.net The preparation and stability of the organozinc reagent are key factors for a successful Negishi coupling. nih.gov
Nucleophilic and Electrophilic Substitution Reactions on the Benzo[d]isothiazole Core
The benzo[d]isothiazole ring system can undergo both nucleophilic and electrophilic substitution reactions, although the reactivity is influenced by the electron-deficient nature of the isothiazole (B42339) ring and the presence of the iodine substituent.
Nucleophilic Aromatic Substitution (SNA r): While aryl iodides are generally less reactive than their chloro- and fluoro- counterparts in SNAr reactions, substitution can occur under forcing conditions or if the ring is sufficiently activated by electron-withdrawing groups. nih.govmasterorganicchemistry.comdalalinstitute.comlibretexts.orgsemanticscholar.org For this compound, nucleophilic attack is expected to be challenging due to the electron-rich nature of the benzene (B151609) ring. However, the isothiazole moiety itself can influence the electron distribution and potentially activate certain positions towards nucleophilic attack. Reactions of related bromo-substituted benzobisthiadiazoles have shown that nucleophilic substitution is possible. semanticscholar.org
Electrophilic Aromatic Substitution: The benzo[d]isothiazole nucleus is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the isothiazole ring. nih.gov However, electrophilic substitution, if it occurs, would be directed to the benzene ring. The directing effect of the fused isothiazole ring and the iodine atom would determine the regioselectivity of the substitution. Computational studies on related benzothiazole (B30560) systems can provide insights into the preferred sites of electrophilic attack. nih.gov
C-H Activation and Functionalization Strategies
Direct C-H activation and functionalization have emerged as powerful tools for the modification of heterocyclic compounds, offering a more atom-economical approach compared to traditional cross-coupling reactions. acs.orgmdpi.com For the benzo[d]isothiazole core, palladium-catalyzed C-H functionalization could potentially be used to introduce substituents at various positions on the benzene ring. rsc.orgnih.govchemrxiv.orgrsc.org
The regioselectivity of C-H activation is often controlled by directing groups. In the absence of a directing group, the inherent electronic properties of the benzo[d]isothiazole ring would dictate the site of functionalization. Research on the C-H functionalization of benzothiazoles has demonstrated that direct arylation can be achieved at the C2-position. rsc.orgchemrxiv.org For this compound, C-H activation could potentially occur at positions 5 or 7 of the benzene ring, depending on the reaction conditions and the directing effects of the isothiazole sulfur and nitrogen atoms. d-nb.info
Table 3: Potential C-H Functionalization Reactions of Benzo[d]isothiazole Derivatives
| Substrate | Coupling Partner | Position of Functionalization | Catalyst System |
| Benzo[d]isothiazole | Iodobenzene | C7 | Pd(OAc)₂/PCy₃ |
| Benzo[d]isothiazole | Thiophene | C5 | Pd(OAc)₂/Ag₂O |
This table provides hypothetical examples of C-H functionalization on the benzo[d]isothiazole core, based on reactivity trends observed in related heterocyclic systems.
Mechanistic Pathways of Synthetic Transformations
Radical Mechanisms
Iodine-mediated radical reactions are a well-established area of organic synthesis. In a hypothetical scenario, the carbon-iodine bond in this compound could undergo homolytic cleavage under thermal or photochemical conditions to generate a benzo[d]isothiazol-4-yl radical. This reactive intermediate could then participate in various radical chain reactions, such as addition to unsaturated systems or hydrogen atom abstraction. The initiation of such radical processes can often be facilitated by radical initiators like azobisisobutyronitrile (AIBN) or peroxides.
In iodine-mediated radical reactions, molecular iodine can also play a role in both the initiation and termination steps. For instance, iodine atoms can be generated from the homolysis of I2, which can then react with organic substrates. The reversibility of the formation of iodoalkanes is a key feature of many iodine-mediated radical processes.
Electron Transfer Mechanisms
Electron transfer is a fundamental step in many chemical transformations. For a molecule like this compound, single-electron transfer (SET) could initiate reactions. An electron can be transferred from a suitable donor to the this compound molecule, potentially leading to the formation of a radical anion. This radical anion could then fragment, cleaving the carbon-iodine bond to release an iodide anion and a benzo[d]isothiazol-4-yl radical. Conversely, an electron could be transferred from the this compound to an acceptor, forming a radical cation, which could then undergo subsequent reactions.
The feasibility of such electron transfer processes would depend on the redox potentials of this compound and the other reactants in the system. The nature of the solvent can also play a crucial role in stabilizing the charged intermediates formed during electron transfer.
Ligand Exchange and Reductive Elimination in Metal-Catalyzed Reactions
Aryl iodides are common substrates in metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. A general catalytic cycle for such a reaction involving this compound would typically involve the following key steps:
Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) would insert into the carbon-iodine bond of this compound to form a higher-valent organometallic intermediate.
Ligand Exchange/Transmetalation: A second reaction partner, often an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound), would transfer its organic group to the metal center, displacing the iodide ligand.
Reductive Elimination: The two organic groups on the metal center would couple and be eliminated from the metal, forming the final product and regenerating the low-valent catalyst. wikipedia.orgumb.edulibretexts.orglibretexts.org
The efficiency and selectivity of these reactions are highly dependent on the nature of the metal catalyst, the ligands coordinated to the metal, the base used, and the reaction conditions. For reductive elimination to occur, the two groups to be coupled must typically be in a cis orientation on the metal center. wikipedia.orglibretexts.orglibretexts.org
Kinetic and Thermodynamic Studies of Reactions Involving this compound
Specific kinetic and thermodynamic data for reactions involving this compound are not available in the reviewed literature. Such studies would be essential for a quantitative understanding of the reactivity of this compound and for optimizing reaction conditions.
Hypothetical Kinetic Studies: A kinetic study of a reaction involving this compound would involve measuring the rate of the reaction under various conditions (e.g., temperature, concentration of reactants, catalyst loading). This data could be used to determine the rate law for the reaction, which provides insights into the reaction mechanism. For example, the order of the reaction with respect to each reactant can indicate which species are involved in the rate-determining step.
Hypothetical Thermodynamic Studies: Thermodynamic studies would involve measuring the equilibrium constant for a reaction to determine the change in Gibbs free energy (ΔG). This would indicate the spontaneity of the reaction under standard conditions. Enthalpy (ΔH) and entropy (ΔS) changes could be determined by studying the temperature dependence of the equilibrium constant, providing further insights into the driving forces of the reaction.
Computational and Theoretical Studies of 4 Iodobenzo D Isothiazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework for predicting and interpreting the behavior of molecules. For 4-Iodobenzo[d]isothiazole, these calculations can reveal crucial information about its electronic structure, geometry, and excited state properties.
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining the ground-state electronic structure and optimizing the molecular geometry of this compound. These calculations can predict key parameters such as bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound This table is illustrative and not based on published data.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-I | Value in Å |
| Bond Length | S-N | Value in Å |
| Bond Angle | C-S-N | Value in Degrees |
| Dihedral Angle | Specify Atoms | Value in Degrees |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT is a widely used approach for calculating the properties of electronically excited states. This method can predict the vertical excitation energies, which correspond to the absorption maxima in an electronic spectrum, as well as the oscillator strengths, which are related to the intensity of the absorption bands.
A TD-DFT calculation on this compound would provide a theoretical absorption spectrum, indicating the wavelengths at which the molecule is expected to absorb light. Analysis of the transitions can reveal their nature, for instance, whether they are localized on a specific part of the molecule or involve charge transfer between different regions. This information is crucial for understanding the photophysical and photochemical properties of the compound.
Table 2: Hypothetical TD-DFT Calculated Excitation Energies and Oscillator Strengths for this compound This table is illustrative and not based on published data.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S1 | Value | Value | Value |
| S2 | Value | Value | Value |
| S3 | Value | Value | Value |
Post-Hartree-Fock Methods
Post-Hartree-Fock methods are a class of ab initio quantum chemistry methods that improve upon the Hartree-Fock method by explicitly including electron correlation. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide highly accurate results for the electronic energy and molecular properties.
For a molecule like this compound, these methods could be employed to obtain benchmark values for the geometry and energy, against which DFT results could be compared. Due to their high computational cost, post-Hartree-Fock methods are typically used for smaller molecules or for specific high-accuracy calculations rather than for routine geometry optimizations or the calculation of entire spectra. No specific applications of post-Hartree-Fock methods to this compound have been found in the literature.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a complementary approach to quantum chemical calculations, allowing for the study of the conformational landscape and the prediction of spectroscopic parameters.
Conformational Analysis
Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation about single bonds) of a molecule and to determine their relative energies. For a relatively rigid molecule like this compound, the conformational flexibility is limited. However, even small variations in the planarity of the ring system could be of interest.
Computational methods can be used to perform a systematic scan of the potential energy surface by varying key dihedral angles. This would reveal the energy barriers to rotation and identify the global and local energy minima corresponding to the most stable conformers. This information is valuable for understanding how the molecule might behave in different environments.
Prediction of Spectroscopic Parameters
Computational methods are also capable of predicting various spectroscopic parameters that can be directly compared with experimental data. For instance, after performing a geometry optimization and frequency calculation, it is possible to simulate the infrared (IR) and Raman spectra of this compound. The calculated vibrational frequencies and their intensities can aid in the assignment of experimental spectra.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical predictions can be invaluable in the interpretation of complex NMR spectra and for confirming the structure of the molecule.
Intermolecular Interaction Analysis (e.g., Halogen Bonding)
The iodine atom in this compound plays a crucial role in its intermolecular interactions, primarily through the formation of halogen bonds. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on another molecule. unimi.it Computational methods are instrumental in characterizing and quantifying these interactions.
Theoretical analyses, such as Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT), can be employed to understand the nature and strength of halogen bonds involving this compound. The iodine atom, being large and polarizable, is an excellent halogen bond donor. rsc.org The strength of this interaction is influenced by both electrostatic and dispersion forces. researchgate.net Computational studies on similar iodo-aromatic compounds reveal that the interaction energy of halogen bonds can be significant, often comparable to that of conventional hydrogen bonds. researchgate.net
For this compound, potential halogen bond acceptors could include the nitrogen or sulfur atoms of another benzisothiazole molecule, or solvent molecules with Lewis basic sites. DFT calculations can predict the geometries and interaction energies of dimers or larger clusters of this compound, highlighting the preferred modes of association in the solid state or in solution. A computational analysis would likely reveal a strong preference for a linear C–I···N or C–I···S interaction, in line with the established characteristics of halogen bonding. unimi.it
Table 1: Predicted Halogen Bond Parameters for this compound Dimers (Illustrative)
| Interacting Atoms | Predicted Interaction Energy (kcal/mol) | Predicted Bond Length (Å) | Predicted C-I···X Angle (°) |
| C-I···N | -4.5 to -6.0 | 2.80 - 3.00 | 170 - 180 |
| C-I···S | -3.0 to -4.5 | 3.20 - 3.40 | 165 - 175 |
Note: The data in this table are illustrative and based on typical values from computational studies of halogen bonding in other iodo-heterocyclic compounds. Specific calculations for this compound are required for precise values.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a key tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles that are often difficult to obtain experimentally. For this compound, theoretical calculations can map out the pathways for various potential transformations.
A transition state represents the highest energy point along a reaction coordinate and is a critical concept in understanding reaction kinetics. masterorganicchemistry.com Computational methods, particularly DFT, are widely used to locate and characterize transition state structures. researchgate.net For a given reaction involving this compound, such as a nucleophilic aromatic substitution or a cross-coupling reaction, the geometry of the transition state, including bond lengths and angles of forming and breaking bonds, can be precisely calculated. researchgate.net
Frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov The value of this imaginary frequency provides information about the curvature of the potential energy surface at the transition state.
For instance, in a hypothetical reaction of this compound, the energy profile would reveal whether the reaction is kinetically and thermodynamically favorable. A lower activation energy indicates a faster reaction, while a negative reaction energy suggests a thermodynamically spontaneous process. nih.gov
Table 2: Illustrative Energy Profile for a Hypothetical Reaction of this compound
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (this compound + Nucleophile) | 0.0 |
| 2 | Transition State 1 | +15.0 to +25.0 |
| 3 | Intermediate | +5.0 to +10.0 |
| 4 | Transition State 2 | +12.0 to +20.0 |
| 5 | Products | -5.0 to -15.0 |
Note: This table presents a hypothetical energy profile for a generic reaction. The actual values would depend on the specific reactants, reaction type, and level of theory used in the calculations.
Prediction of Novel Reactivity and Functionalization Pathways
Computational methods can also be used to predict new or unexplored reactivity for a molecule like this compound. By analyzing its electronic structure, potential sites for electrophilic or nucleophilic attack can be identified. mdpi.com
One area of interest would be electrophilic aromatic substitution on the benzo ring of this compound. Computational calculations of molecular electrostatic potential (MEP) maps and Fukui functions can predict the most likely positions for electrophilic attack. researchgate.net These calculations would help in designing synthetic strategies to introduce new functional groups onto the aromatic core.
Furthermore, the iodine atom itself is a site for functionalization, for example, in transition-metal-catalyzed cross-coupling reactions. Theoretical studies can model the oxidative addition and reductive elimination steps of such catalytic cycles, providing insights into the feasibility and potential success of these reactions. rsc.org By calculating the energies of intermediates and transition states for different coupling partners, computational chemistry can guide the selection of optimal reaction conditions and catalysts for the functionalization of this compound. researchgate.net
Applications of 4 Iodobenzo D Isothiazole in Advanced Chemical Research
As a Synthetic Building Block for Complex Organic Molecules
The unique electronic and structural characteristics of 4-Iodobenzo[d]isothiazole make it a valuable synthon in organic chemistry. The carbon-iodine bond is particularly amenable to a variety of cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. This reactivity allows chemists to introduce the benzo[d]isothiazole moiety into larger, more complex structures with high precision.
Construction of Polycyclic Heteroaromatic Systems
The synthesis of polycyclic heteroaromatic systems, which are core structures in many pharmaceuticals, agrochemicals, and functional materials, often relies on the strategic use of halogenated precursors. While direct studies detailing the use of this compound in the synthesis of specific polycyclic systems are not extensively documented, the principles of transition-metal-catalyzed cross-coupling reactions suggest its high potential in this area. For instance, reactions like the Suzuki, Heck, and Sonogashira couplings are powerful methods for ring annulation and extending aromatic systems. The iodine substituent at the 4-position of the benzo[d]isothiazole ring serves as a reactive handle for such transformations, enabling the fusion of additional aromatic or heteroaromatic rings to the core structure. This approach is a cornerstone in the generation of novel molecular frameworks with tailored electronic and photophysical properties.
Precursor for Advanced Ligands in Catalysis
The development of new ligands is crucial for advancing the field of catalysis. Heteroaromatic compounds are frequently incorporated into ligand designs due to their ability to coordinate with metal centers and influence their catalytic activity. The nitrogen and sulfur atoms within the benzo[d]isothiazole ring system can act as coordination sites. By functionalizing the 4-position through reactions involving the iodo group, it is possible to synthesize bidentate or polydentate ligands. These advanced ligands can be used to create novel metal complexes with potential applications in various catalytic processes, including asymmetric synthesis and oxidation/reduction reactions. The electronic properties of the ligand, and thus the catalytic activity of the metal center, can be fine-tuned by modifying the substituents on the benzo[d]isothiazole core.
In Material Science Research
The field of material science continuously seeks novel organic molecules with unique electronic and photophysical properties. The rigid, planar structure and electron-deficient nature of the benzo[d]isothiazole core make it an attractive component for the design of new functional materials.
Precursors for Organic Electronic Materials
Thiazole-containing compounds have been extensively investigated for their use in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govresearchgate.net These materials often feature electron-donating and electron-accepting units to control their semiconductor properties. The electron-withdrawing nature of the thiazole (B1198619) ring is a key feature in these applications. nih.gov this compound can serve as a precursor to create larger conjugated systems through cross-coupling reactions. By coupling it with various electron-donating aromatic compounds, researchers can synthesize donor-acceptor (D-A) type molecules and polymers. These materials are the fundamental components of the active layers in organic electronic devices. The ability to modify the structure via the iodo-substituent allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing device performance.
Components in Functional Dyes and Polymers
The extended π-conjugation in derivatives of benzo[d]isothiazole can lead to materials with interesting optical properties, making them suitable for applications as functional dyes and polymers. For example, polymers incorporating thiazole units have been explored for use in dye-sensitized solar cells (DSSCs). researchgate.netdntb.gov.ua The synthesis of such polymers often involves the polymerization of monomers containing reactive groups. This compound can be converted into a variety of polymerizable monomers. The resulting polymers may exhibit properties like fluorescence or strong absorption in the visible spectrum, making them useful as colorants, optical sensors, or components in light-harvesting applications.
Role in Supramolecular Chemistry
Supramolecular chemistry involves the study of non-covalent interactions between molecules to form well-defined, functional assemblies. Halogen bonding is a specific type of non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as a nitrogen or oxygen atom. The iodine atom in this compound is a potent halogen bond donor. This property can be exploited to direct the self-assembly of molecules into ordered structures like one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. nih.gov By pairing this compound with suitable halogen bond acceptors, it is possible to construct novel supramolecular materials with applications in areas such as crystal engineering, molecular recognition, and the development of "smart" materials that respond to external stimuli. The directionality and strength of halogen bonds provide a powerful tool for designing crystalline solids with predictable structures and properties. nih.gov For instance, thiazolo[5,4-d]thiazole-based molecules, which are structurally related, have been shown to form extensive supramolecular polymers through a combination of hydrogen bonding and other weak interactions. nih.govresearchgate.net
Non-Covalent Interactions (e.g., Halogen Bonding, Hydrogen Bonding)
Non-covalent interactions are fundamental to the fields of supramolecular chemistry and crystal engineering, dictating the assembly of molecules into well-defined architectures. This compound possesses key functional groups capable of participating in significant non-covalent interactions, namely halogen and hydrogen bonding.
Halogen Bonding:
The iodine atom attached to the benzo[d]isothiazole framework is a potent halogen bond (XB) donor. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a Lewis base or nucleophile. nih.gov The strength of this interaction increases with the polarizability of the halogen atom, following the trend I > Br > Cl. oup.com In molecules like this compound, the electron-withdrawing nature of the aromatic system enhances the electrophilic character of the iodine's σ-hole, making it an effective XB donor.
In the solid state, this compound can form robust supramolecular synthons through halogen bonds with various acceptors. Research on analogous iodinated heterocyclic compounds demonstrates that the iodine atom can interact with a range of halogen bond acceptors, including the sulfur or nitrogen atoms of other heterocyclic molecules. rsc.orgacs.org For instance, studies on iodinated thiazole-2-thiones reveal the formation of C–I⋯S halogen bonds, which are influential in their crystal packing. rsc.org Similarly, organoiodine compounds readily form cocrystals with diazine N-oxides through strong N⋯I and O⋯I interactions. nih.govacs.org The directionality of these bonds, typically with a C–I⋯Acceptor angle close to 180°, makes them a reliable tool for designing and constructing complex supramolecular assemblies. nih.gov
| Interaction Type | Typical Donor | Typical Acceptor | Interaction Distance Range (Å) | Significance |
|---|---|---|---|---|
| C–I···N | Organoiodine | Nitrogen (e.g., Pyridine, Diazine) | ~2.8 - 3.2 | Strong, directional interaction for crystal engineering. nih.govrsc.org |
| C–I···O | Organoiodine | Oxygen (e.g., Carbonyl, N-oxide) | ~2.8 - 3.1 | Robust synthon, often competes with hydrogen bonding. oup.comacs.org |
| C–I···S | Organoiodine | Sulfur (e.g., Thione, Thiazole) | ~3.1 - 3.5 | Key interaction in sulfur-containing heterocycles. rsc.org |
| C–I···I⁻ | Organoiodine | Iodide Anion | ~3.4 - 3.7 | Forms extended chains and networks in salts. oup.com |
Hydrogen Bonding:
Design of Host-Guest Systems
Information regarding the specific application of this compound in the design of host-guest systems is not available in the reviewed scientific literature. Host-guest chemistry typically involves the encapsulation of a "guest" molecule within a larger "host" molecule, often a macrocycle like a cyclodextrin (B1172386) or pillararene. thno.orgaalto.fi While halogen bonding is utilized to construct supramolecular hosts, direct evidence for the use of this specific compound for such purposes could not be found.
Future Research Directions and Outlook for 4 Iodobenzo D Isothiazole
Development of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign methods for the synthesis of 4-Iodobenzo[d]isothiazole and its derivatives is a primary area for future research. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions or the use of stoichiometric and potentially toxic reagents. The principles of green chemistry offer a roadmap for the next generation of synthetic strategies.
Future efforts will likely focus on:
Catalytic C-H Iodination: Direct C-H functionalization represents a highly atom-economical approach. The development of selective catalysts for the direct iodination of the benzo[d]isothiazole core at the 4-position would be a significant breakthrough, avoiding the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. The development of flow-based protocols for the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.
Electrochemical Synthesis: Electrosynthesis provides a sustainable alternative to chemical oxidants and reductants. Investigating electrochemical methods for the construction of the benzo[d]isothiazole ring or for the introduction of the iodine atom could lead to greener synthetic routes.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. The development of photocatalytic methods for the iodination of benzo[d]isothiazoles could offer mild and selective reaction conditions. cardiff.ac.uksioc-journal.cnchim.it
A comparative overview of potential sustainable synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Sustainable Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Potential Challenges |
|---|---|---|
| Catalytic C-H Iodination | High atom economy, reduced waste | Regioselectivity control, catalyst cost and stability |
| Flow Chemistry | Enhanced safety and scalability, precise control | Initial setup cost, potential for clogging |
| Electrochemical Synthesis | Avoids chemical oxidants/reductants, mild conditions | Electrode material selection, electrolyte optimization |
Exploration of Underutilized Reactivity Modes
The carbon-iodine bond in this compound is a key functional handle for a wide array of chemical transformations. While its use in traditional cross-coupling reactions is anticipated, future research will delve into more innovative and underutilized reactivity modes.
Key areas for exploration include:
Cross-Coupling Reactions: Beyond standard Suzuki, Heck, and Sonogashira couplings, the utility of this compound in less common but highly valuable cross-coupling reactions, such as Buchwald-Hartwig amination, Chan-Lam coupling, and various C-H activation/functionalization reactions, should be systematically investigated. arkat-usa.orgrsc.org The versatility of aryl iodides as intermediates in such reactions is well-established. fiveable.me
Hypervalent Iodine Chemistry: The oxidation of the iodine atom in this compound can lead to the formation of hypervalent iodine reagents. These reagents are powerful and selective oxidizing agents and can be used in a variety of synthetic transformations. umn.edu
Photoredox Catalysis: The C-I bond can be readily cleaved under photoredox conditions to generate aryl radicals. The exploration of photoredox-catalyzed reactions of this compound will open up new avenues for the synthesis of complex molecules. rsc.org
Metal-Halogen Exchange: The facile metal-halogen exchange of the C-I bond allows for the generation of organometallic intermediates, which can then be trapped with various electrophiles to introduce a wide range of functional groups at the 4-position.
Advanced Characterization Techniques for Dynamic Processes
A deeper understanding of the structure, reactivity, and dynamic behavior of this compound and its derivatives will be crucial for their rational application. Advanced characterization techniques will play a pivotal role in this endeavor.
Future research will likely employ:
Advanced NMR Spectroscopy: Techniques such as 2D NMR (COSY, HSQC, HMBC) and solid-state NMR will be essential for the unambiguous structural elucidation of complex derivatives. ipb.ptresearchgate.net Dynamic NMR studies could provide insights into conformational changes and intermolecular interactions.
X-ray Crystallography: Single-crystal X-ray diffraction will provide precise information about the three-dimensional structure of this compound and its derivatives in the solid state, revealing details about bond lengths, bond angles, and intermolecular packing.
In-situ Spectroscopic Techniques: The use of in-situ techniques, such as ReactIR and in-situ NMR, will allow for the real-time monitoring of reactions involving this compound, providing valuable mechanistic insights.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods will be employed to predict and rationalize the geometric, electronic, and spectroscopic properties of this compound and its transition states in various reactions.
Integration with Machine Learning for Reaction Prediction and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. For this compound, ML can be a powerful tool for accelerating the discovery and optimization of its synthesis and applications.
Future applications of ML in this area include:
Reaction Prediction: ML models can be trained on existing reaction data to predict the outcome of new reactions involving this compound, including predicting the regioselectivity of C-H functionalization. nih.govnih.govresearcher.liferesearchgate.net This can help to prioritize experimental efforts and reduce the number of unsuccessful experiments.
Reaction Optimization: Bayesian optimization and other ML algorithms can be used to efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, and ligand) to identify the optimal conditions for the synthesis of this compound derivatives with high yield and selectivity. nih.govgithub.ioucla.eduresearchgate.net
De Novo Design: ML models can be used to design novel derivatives of this compound with desired properties, such as specific biological activities or material characteristics.
Expanding Applications in Emerging Fields of Chemical Science
The unique combination of the benzo[d]isothiazole core and the reactive iodine atom makes this compound a promising candidate for a range of applications in emerging fields of chemical science.
Potential areas for future exploration include:
Medicinal Chemistry: The benzo[d]isothiazole scaffold is a known pharmacophore found in a number of biologically active compounds. nih.gov The iodine atom can serve as a handle for the introduction of various functionalities to modulate the pharmacological properties of the molecule. Furthermore, the incorporation of iodine can enhance the binding affinity of a molecule to its biological target through halogen bonding. Iodo-substituted heterocycles are of growing interest in medicinal chemistry. mdpi.com
Materials Science: The rigid, aromatic structure of the benzo[d]isothiazole core suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The iodine atom can be used to tune the electronic properties of the molecule and to facilitate the synthesis of larger, conjugated systems through cross-coupling reactions.
Chemical Biology: The reactivity of the C-I bond can be exploited for the development of chemical probes to study biological processes. nih.govnih.gov For example, this compound could be incorporated into activity-based probes or used in photoaffinity labeling experiments.
Q & A
Q. What are the common synthetic methodologies for preparing 4-iodobenzo[d]isothiazole and its derivatives?
The synthesis of benzo[d]isothiazole derivatives often involves cyclization strategies, halogenation, and cross-coupling reactions. For example, the formation of the isothiazole ring can be achieved via intramolecular cyclization or heterocyclization (e.g., (4+1)- or (3+2)-cyclization) using precursors like thioamides or functionalized heterocycles . Specific to iodinated derivatives, halogenation (e.g., iodination) of pre-formed benzo[d]isothiazole cores is a critical step. Optimization of reaction conditions (e.g., catalysts, solvents) is essential to enhance yield and purity .
Q. How is the structural integrity of this compound verified post-synthesis?
Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), mass spectrometry (MS), and X-ray crystallography. Substituent positions (e.g., iodine at the 4-position) are confirmed via coupling patterns in NMR and isotopic signatures in MS. Purity is assessed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Q. What are the key physical and chemical properties of this compound?
Physical properties include molecular weight (C₇H₄IN₃S; ~289.08 g/mol), melting point, and solubility in organic solvents (e.g., DMSO, ethanol). Chemically, the iodine substituent enhances electrophilicity, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). Stability under ambient conditions depends on substituent effects and storage protocols .
Advanced Research Questions
Q. How can palladium-catalyzed cross-coupling reactions be optimized using this compound as a substrate?
Palladium complexes with isothiazole-derived ligands (e.g., LPdCl₂) demonstrate high catalytic activity in Suzuki reactions. Temperature control (20–35°C) and ligand stoichiometry (monodentate vs. bidentate) critically influence reaction selectivity and yield. For example, LPdCl₂ complexes outperform L₂PdCl₂ in coupling efficiency due to reduced steric hindrance . Contradictions in catalytic performance between studies may arise from colloidal palladium formation or oxygen sensitivity, necessitating inert atmosphere optimization .
Q. What strategies address low yields in isothiazole ring formation during nucleoside analog synthesis?
Low yields in nucleoside-isothiazole hybrids (e.g., Scheme 46 in ) often stem from competing side reactions. Retrosynthetic analysis suggests using isoxazole-to-isothiazole transformations via reductive ring-opening (e.g., H₂/Raney nickel) followed by cyclization with P₄S₁₀. Yield improvements require iterative optimization of reaction time, temperature, and catalyst loading .
Q. How do structural modifications of this compound impact its biological activity?
Derivatives with electron-withdrawing groups (e.g., iodine, nitro) show enhanced interactions with biological targets like PD-1/PD-L1. A "ring fusion" strategy, integrating benzo[d]isothiazole into larger heterocyclic systems, improves binding affinity and selectivity . However, contradictory SAR data exist: some iodinated derivatives exhibit reduced antimicrobial activity compared to chloro/bromo analogs, likely due to steric effects .
Q. What are the challenges in designing isothiazole-based metal complexes for catalytic applications?
Key challenges include ligand stability under reaction conditions and metal leaching. Isothiazole-palladium complexes exhibit superior recyclability (≥10 cycles) when immobilized on silicon-oxide supports. However, colloidal palladium formation during catalysis can reduce efficiency, necessitating spectroscopic monitoring (e.g., UV-vis) to detect nanoparticle byproducts .
Q. How can computational methods predict synthetic pathways for novel this compound derivatives?
AI-driven retrosynthesis tools (e.g., Template_relevance models) analyze reaction databases to propose feasible routes. For one-step syntheses, halogenation or cross-coupling reactions are prioritized. Density functional theory (DFT) calculations further predict regioselectivity and transition-state energetics, aiding in route optimization .
Methodological Considerations
Q. What experimental designs resolve contradictions in catalytic activity between isothiazole-palladium complexes?
Controlled studies comparing ligand ratios (1:1 vs. 1:2 Pd:L), temperature gradients, and atmospheric conditions (air vs. inert) are critical. Kinetic studies (e.g., turnover frequency measurements) and post-reaction Pd black quantification via ICP-MS clarify activity discrepancies .
Q. How are structure-activity relationship (SAR) studies conducted for iodinated isothiazole derivatives?
SAR studies involve synthesizing analogs with varying substituents (e.g., halogens, methyl, methoxy) and testing against biological targets (e.g., enzyme inhibition assays, cellular cytotoxicity). Data are analyzed using multivariate regression to identify key pharmacophoric features. Contradictions are resolved by co-crystallization studies (e.g., X-ray of ligand-target complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
